Home > Products > Screening Compounds P104947 > 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one
3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one - 300557-00-0

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one

Catalog Number: EVT-2803435
CAS Number: 300557-00-0
Molecular Formula: C17H11NO3S
Molecular Weight: 309.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{(1E)-1-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]ethyl}-6,10b-dihydro-3H-benzo[f]chromen-3-one

  • Compound Description: This compound is a Schiff base ligand synthesized and used to form transition metal complexes. [] These complexes were investigated for their antibacterial and anticancer properties. []

3-(1,3-benzothiazol/benzoxazol-2-yl)-2H- chromen-2-one derivatives

  • Compound Description: This group of compounds, with various substituents on the chromenone ring, was synthesized and investigated for their fluorescence properties. [] They were designed to emit blue light. []

7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones and 6-substituted-3-(5-bromo/chloromethyl)-1,2,4-oxadizol-3-yl)-2H-chromen-2-ones

  • Compound Description: These series of compounds were synthesized and evaluated for their antibacterial and antifungal activities. []

Bis-[3-(2-arylmethylidenimino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one-6-yl]methane and bis-[3-(2-arylidenhydrazo-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one-6-yl]-methane

  • Compound Description: These bis-chromenone derivatives, linked by a methane spacer and containing thiazole substituents, were synthesized and studied for their antimicrobial potential. []

3-(2-Amino-1,3-selenazol-4-yl)-2H-chromen-2-ones derivatives

  • Compound Description: Four derivatives of this selenazole-containing chromenone scaffold were synthesized and their antioxidant activities were evaluated using the DPPH assay. []

N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives

  • Compound Description: This series of compounds containing both chromenone and thiazole rings was synthesized and screened for Antimicrobial, Antifungal and Antimalarial activity. []

3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds, featuring various aryl and acyl substitutions on the thiazole ring attached to the chromenone core, were synthesized and investigated for their antimicrobial activity against E. coli and P. aeruginosa. []
Overview

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one is a heterocyclic compound that incorporates the structural features of both benzothiazole and chromenone. This compound is characterized by its potential applications in various fields, including medicinal chemistry, due to its biological activity. It is primarily investigated for its antimicrobial and anticancer properties, as well as its role in organic materials science.

Source and Classification

The compound is classified under the category of benzothiazole derivatives, which are recognized for their diverse biological activities. It has been cataloged in various chemical databases, such as PubChem, where it is identified by the IUPAC name 3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one and the CAS number 109601-85-6 .

Synthesis Analysis

Methods

The synthesis of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one typically involves a condensation reaction between 2-aminobenzenethiol and an appropriate aldehyde or ketone. A common synthetic route includes the reaction of 2-aminobenzenethiol with 7-methoxy-2H-chromen-2-one under acidic conditions, leading to the formation of the target compound.

Technical Details

  1. Reagents:
    • 2-Aminobenzenethiol
    • 7-Methoxy-2H-chromen-2-one
    • Acid catalyst (e.g., hydrochloric acid)
  2. Procedure:
    • Mix the reactants in a suitable solvent.
    • Heat the mixture under reflux conditions.
    • Isolate the product through crystallization or chromatography.
  3. Yield Optimization:
    • Techniques such as microwave-assisted synthesis or continuous flow reactors may be employed to enhance yield and reduce reaction time for industrial applications.
Molecular Structure Analysis

Structure

The molecular structure of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one can be represented as follows:

C17H11NO3S\text{C}_{17}\text{H}_{11}\text{N}\text{O}_3\text{S}

Data

The compound features a chromenone core with a methoxy group at position 8 and a benzothiazole moiety at position 3. The InChI representation of the compound is:

InChI 1S C17H11NO3S c1 20 11 7 6 10 8 12 17 19 21 14 10 9 11 16 18 13 4 2 3 5 15 13 22 16 h2 9H 1H3\text{InChI 1S C17H11NO3S c1 20 11 7 6 10 8 12 17 19 21 14 10 9 11 16 18 13 4 2 3 5 15 13 22 16 h2 9H 1H3}

This data indicates significant structural complexity that contributes to its chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one can undergo several types of chemical reactions:

  1. Oxidation:
    • Can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction:
    • Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions:
    • Nucleophilic substitution reactions can occur at the benzothiazole moiety when reacted with nucleophiles like amines or thiols in the presence of a base.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionAmines or thiolsBasic conditions
Mechanism of Action

The mechanism of action for 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one primarily involves its interaction with biological targets that lead to antimicrobial and anticancer effects. The benzothiazole moiety is known to facilitate binding to specific enzymes or receptors within cells, potentially disrupting cellular processes essential for pathogen survival or tumor growth.

Process and Data

Research indicates that compounds with similar structures exhibit inhibition against various bacterial signal transduction pathways, suggesting that this compound may also possess similar inhibitory properties . Further studies are needed to elucidate the precise mechanisms involved.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one include:

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

Key chemical properties include:

  1. Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  2. Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data on these properties can guide researchers in handling and utilizing this compound effectively in laboratory settings.

Applications

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
  2. Material Science: Used in developing organic luminophores and other materials with unique photophysical properties.
  3. Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds .
Synthetic Methodologies and Pathway Optimization

Propargylation-Cycloisomerization Strategies for Benzothiazole-Chromenone Hybridization

Propargylation-cycloisomerization sequences provide an efficient route to construct the benzothiazole-chromenone hybrid scaffold. This one-pot methodology involves initial acid-catalyzed propargylation of chromenone precursors followed by transition metal-catalyzed cycloisomerization. Specifically, 6-chloro-4-hydroxychromen-2-one undergoes coupling with secondary propargylic alcohols (e.g., 1-(4-methoxyphenyl)-2-propyn-1-ol) under trifluoroacetic acid promotion to form γ-ketoalkyne intermediates. Subsequent ruthenium-catalyzed 5-exo-dig cyclization generates the fused heterocyclic system. Notably, reactions involving 6-chloro-4-hydroxychromen-2-one yield 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones rather than aromatic furans due to steric constraints preventing aromatization [7].

The cycloisomerization step is critically dependent on the ruthenium catalyst structure. Complexes like [Ru(η³-2-C₃H₄Me)(carbon monoxide)(1,1′-bis(diphenylphosphino)ferrocene)][antimony hexafluoride] provide optimal activity due to their electrophilic character and ability to stabilize the transition state. This strategy enables installation of diverse substituents at the C-3 position of the dihydrofuran ring by varying the propargylic alcohol component, as demonstrated by the synthesis of derivatives bearing 2-methoxyphenyl, naphthyl, or thienyl groups with isolated yields ranging from 77% to 92% [7].

Table 1: Propargylation-Cycloisomerization Product Profile

Propargylic AlcoholProduct StructureIsolated Yield (%)
1-(4-Methoxyphenyl)-2-propyn-1-ol8-Methoxy-2-methylene-3-(4-methoxyphenyl)-2,3-dihydrofuro[3,2-c]chromen-2-one89
1-(2-Methoxyphenyl)-2-propyn-1-ol8-Methoxy-2-methylene-3-(2-methoxyphenyl)-2,3-dihydrofuro[3,2-c]chromen-2-one92
1-(1-Naphthyl)-2-propyn-1-ol8-Methoxy-2-methylene-3-(naphthalen-1-yl)-2,3-dihydrofuro[3,2-c]chromen-2-one77
1-(2-Thienyl)-2-propyn-1-ol8-Methoxy-2-methylene-3-(thiophen-2-yl)-2,3-dihydrofuro[3,2-c]chromen-2-one85

Ruthenium-Catalyzed Coupling Reactions for Fused Heterocyclic Systems

Ruthenium(II) catalysts enable efficient construction of the tricyclic framework central to 3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one derivatives. The [Ru(η³-2-C₃H₄Me)(carbon monoxide)(1,1′-bis(diphenylphosphino)ferrocene)][antimony hexafluoride] complex demonstrates exceptional efficacy in mediating the cycloisomerization step following initial propargylation. This 16-electron allyl-ruthenium(II) species facilitates alkyne activation through η²-coordination, lowering the activation barrier for exo-dig cyclization. The reaction proceeds via nucleophilic attack of the chromenone oxygen onto the activated alkyne, forming the dihydrofuran ring with complete regioselectivity [7].

Reaction optimization studies reveal that catalyst loadings as low as 5 mol% suffice for complete conversion when conducted in tetrahydrofuran at 75°C for 8 hours. The electronic properties of substituents on the propargylic alcohol significantly influence reaction kinetics, with electron-donating groups (e.g., para-methoxyphenyl) accelerating the cyclization relative to electron-withdrawing variants. This methodology provides atom-economical access to the complex heterocyclic architecture without requiring prefunctionalized benzothiazole components, as the heterocycle can be incorporated via the propargylic alcohol input [7].

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation significantly enhances the synthesis of chromenone-benzothiazole hybrids by reducing reaction times and improving yields. Conventional thermal conditions for the ruthenium-catalyzed propargylation-cycloisomerization require 8 hours at 75°C to achieve 83% yield of 8-methoxy-2-methylene-3-(4-methoxyphenyl)-2,3-dihydrofuro[3,2-c]chromen-2-one. Under controlled microwave irradiation at identical temperature, the reaction completes within 10 minutes with near-quantitative conversion (99% GC-yield) and 89% isolated yield [7].

The microwave acceleration stems from efficient dielectric heating that uniformly elevates reaction temperature while minimizing thermal degradation pathways. This technique proves particularly advantageous for sterically congested systems and reactions involving temperature-sensitive components. Systematic optimization of microwave parameters reveals that power densities between 150-200 W maintain optimal temperature control without inducing side reactions. The dramatic rate enhancement enables rapid exploration of structure-activity relationships by facilitating the synthesis of analog libraries. Additionally, microwave conditions improve reproducibility by eliminating hot spots associated with conventional heating methods [5] [7].

Knoevenagel Condensation in Chromenone-Bearing Benzothiazole Derivatives

Knoevenagel condensation serves as a fundamental strategy for constructing the exocyclic alkene bridge between benzothiazole and chromenone units. This reaction involves nucleophilic addition of active methylene compounds (particularly those with powerful electron-withdrawing groups) to carbonyl precursors, followed by dehydration. For chromenone-benzothiazole hybrids, 2-methylbenzothiazole derivatives condense with 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde under mild basic catalysis [2] [4] .

The reaction efficiency depends critically on catalyst selection and activating group strength. Piperidine, pyridine, or amino acid catalysts in ethanol or dimethyl sulfoxide solutions provide optimal results. Malononitrile derivatives serve as preferred methylene components due to their high enolization tendency, facilitating the formation of electrophilic benzylidene intermediates. Under modified Doebner conditions, when the active methylene compound contains carboxylic acid groups (e.g., malonic acid), pyridine simultaneously catalyzes condensation and facilitates decarboxylation, producing trans-alkene products. This method enables installation of diverse electron-withdrawing substituents (cyano, carboxyethyl, acetyl) at the critical exocyclic position [2] [4] .

Table 2: Knoevenagel Condensation Optimization Parameters

Catalyst SystemSolventTemperature (°C)Time (h)Yield Range (%)Stereoselectivity (E/Z ratio)
PiperidineEthanolReflux4-670-85>95:5
Pyridine (Doebner modification)Pyridine1003-565-80>98:2 (E)
L-ProlineDimethyl sulfoxide802-375-9090:10
β-AlanineWater-Ethanol701-260-7585:15

Solid-Phase Synthesis for Scalable Production

Solid-supported reagents enable streamlined synthesis of benzothiazole-chromenone hybrids with enhanced purity and scalability. This approach employs polymer-immobilized catalysts or scavengers in a multistep sequence, facilitating intermediate purification without chromatographic separation. For benzoxazole analogs (structurally related to benzothiazoles), researchers have demonstrated efficient one-pot, two-step protocols using acylating solid-supported reagents under microwave assistance, yielding substituted heterocycles in high purity [5].

Key advantages include:

  • Simplified Purification: Byproducts remain immobilized on solid supports, enabling product isolation through simple filtration.
  • Reagent Recycling: Supported catalysts (e.g., polymer-bound piperidine) can be recovered and reused for multiple cycles.
  • Continuous Processing: Compatibility with flow reactors facilitates scale-up while maintaining reaction efficiency.
  • Automation Compatibility: Solid-phase techniques integrate seamlessly with parallel synthesizers for high-throughput library production.

Though direct reports on 3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one are limited, the successful application of supported reagents like polymer-bound bases for Knoevenagel condensations and immobilized ruthenium catalysts for cycloisomerizations suggests significant potential. Amberlyst-bound amines effectively catalyze benzothiazole aldehyde condensations with active methylene compounds, while supported acids facilitate deprotection steps without extraction requirements. These methodologies address critical bottlenecks in traditional solution-phase synthesis, particularly for multistep sequences requiring intermediate purification [5] [10].

Properties

CAS Number

300557-00-0

Product Name

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one

Molecular Formula

C17H11NO3S

Molecular Weight

309.34

InChI

InChI=1S/C17H11NO3S/c1-20-13-7-4-5-10-9-11(17(19)21-15(10)13)16-18-12-6-2-3-8-14(12)22-16/h2-9H,1H3

InChI Key

VVULCOZXXYCCBI-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.